molecular formula C15H19BrN4 B15104225 N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B15104225
M. Wt: 335.24 g/mol
InChI Key: LLGUZWAUCSIJGW-UHFFFAOYSA-N
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Description

N'-[6-(4-Bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine is a synthetic organic compound featuring a pyridazine core substituted with a 4-bromophenyl group at the 6-position and an N,N-dimethylpropane-1,3-diamine moiety at the 3-position. This structure classifies it as a derivative of 1,3-propanediamine, a class of molecules recognized for their utility as chemical building blocks and crosslinking reagents . The bromophenyl group is a common pharmacophore and structural handle in medicinal chemistry and materials science, often influencing the compound's electronic properties and its potential to interact with biological targets. The N,N-dimethylpropane-1,3-diamine chain provides flexibility and basicity, which can be critical for molecular recognition and binding affinity. Compounds with pyridazine scaffolds and diamine linkers are of significant interest in pharmaceutical research and chemical biology, often explored for their potential biological activities. This product is intended for research and development purposes in laboratory settings. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C15H19BrN4

Molecular Weight

335.24 g/mol

IUPAC Name

N-[6-(4-bromophenyl)pyridazin-3-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C15H19BrN4/c1-20(2)11-3-10-17-15-9-8-14(18-19-15)12-4-6-13(16)7-5-12/h4-9H,3,10-11H2,1-2H3,(H,17,19)

InChI Key

LLGUZWAUCSIJGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NN=C(C=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like glacial acetic acid. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions may introduce different functional groups into the pyridazine ring.

Scientific Research Applications

N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antimicrobial, anticancer, and antihypertensive activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the agrochemical industry as a potential herbicidal and antifeedant agent .

Mechanism of Action

The mechanism of action of N’-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity, high dipole moment, and dual hydrogen-bonding capacity, contribute to its ability to bind to and modulate the activity of various enzymes and receptors . For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The compound’s interaction with these molecular targets can lead to a range of pharmacological effects, including antimicrobial, anticancer, and antihypertensive activities.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine and Pyridine Derivatives

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol)
N'-[6-(4-Bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine Pyridazine 4-Bromophenyl, propane-1,3-diamine C₁₆H₂₀BrN₅ 370.3 (calc.)
3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine Pyridine 4-Bromophenyl, propane-1-amine C₁₆H₁₈BrN₂ 334.2
NDI-6 Naphthalene diimide Trifunctionalized side chains C₄₄H₄₈N₈O₈ 1157.7 (M+H)⁺
Example 330 (Patent) Benzoimidazole Chloro, fluoro, pyrrolidinyl-ethylamine C₂₀H₂₁ClF₂N₆O 435.1 (M+1)⁺

Key Observations :

  • The propane-1,3-diamine chain enhances solubility and facilitates hydrogen bonding, as seen in crystal structures where similar chains participate in C–H···O interactions (H···O distance: 2.59 Å) .

Key Observations :

  • Microwave synthesis reduces reaction time but requires specialized equipment .
  • Solvent-free methods (e.g., ZnCl₂-catalyzed reactions) are cost-effective but may require longer reflux times .

Physicochemical Properties

Table 3: Spectroscopic and Crystallographic Data

Compound UV-Vis (λmax, nm) Fluorescence (λem, nm) X-ray Diffraction Highlights Reference
Target Compound (Analog) N/A N/A Shortest I···H contact: 3.04 Å
Chlorophyllin Derivative 400 (Soret), 650 650 (Q-band) N/A
NDI-6 N/A N/A High-resolution MS: 1157.7 (M+H)⁺

Key Observations :

  • The 4-bromophenyl group likely contributes to a strong Soret band (~400 nm) in UV-Vis spectra, similar to chlorophyll derivatives .
  • Crystallographic data for analogs reveal weak hydrogen bonds (C–H···O), influencing packing efficiency .

Biological Activity

N'-[6-(4-bromophenyl)pyridazin-3-yl]-N,N-dimethylpropane-1,3-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a bromophenyl group and a dimethylated propanediamine moiety. Its molecular formula is C15H18BrN3C_{15}H_{18}BrN_3, and it has a molecular weight of approximately 320.23 g/mol.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the bromophenyl group may enhance lipophilicity, potentially facilitating membrane permeability and interaction with lipid bilayers.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds. For instance, derivatives of pyridazine have shown promising activity against various bacterial strains. Although specific data on this compound is limited, it can be hypothesized that it may exhibit similar antimicrobial effects due to structural similarities.

Anticancer Activity

The anticancer potential of pyridazine derivatives has been documented extensively. A study demonstrated that certain pyridazine-based compounds inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. Given the structural characteristics of this compound, it is plausible that it may also exert anticancer effects, warranting further investigation.

Case Study 1: Anticancer Efficacy

In a recent study focusing on pyridazine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that modifications to the pyridazine core significantly influenced anticancer activity. Compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cells (MCF-7) compared to their unsubstituted counterparts.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of various substituted pyridazines. The results showed that compounds with halogen substitutions displayed increased activity against Gram-positive bacteria. While specific data for this compound was not included, its structural analogs demonstrated significant antimicrobial effects.

Research Findings

Property Finding
Molecular Weight 320.23 g/mol
Anticancer Activity Induces apoptosis in cancer cell lines (hypothetical)
Antimicrobial Activity Similar compounds show efficacy against bacteria

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